Cyclobenzaprine's exact mechanism of action in reducing muscle spasms remains unclear. However, research suggests it primarily acts within the central nervous system, specifically in the brainstem []. Studies have shown that it interacts with various neurotransmitters, including serotonin and norepinephrine, potentially influencing pain perception and muscle tone [].
Cyclobenzaprine is primarily used in clinical settings to manage muscle spasms associated with acute musculoskeletal conditions like low back pain and neck pain []. Research supports its effectiveness in reducing pain and improving muscle function alongside other therapeutic interventions like physical therapy []. However, its long-term use for chronic pain management lacks robust evidence and is not recommended due to potential side effects and limited benefits [].
Research highlights several potential side effects associated with cyclobenzaprine use, including drowsiness, dizziness, and dry mouth []. Due to its central nervous system effects, it can also interact with other medications, potentially increasing the risk of adverse reactions []. Therefore, proper caution and medical supervision are crucial when using cyclobenzaprine.
Cyclobenzaprine is a centrally acting muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. It is chemically classified as a tricyclic amine salt, with the empirical formula and a molecular weight of approximately 275.39 g/mol . The drug is marketed under various brand names, including Flexeril and Amrix, and is typically administered orally . Cyclobenzaprine acts by influencing the central nervous system rather than directly affecting skeletal muscles, making it effective in reducing muscle hyperactivity without impairing muscle function .
Cyclobenzaprine's mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brainstem. These neurotransmitters play a role in pain perception and muscle control. By increasing the levels of these neurotransmitters, cyclobenzaprine helps to relax muscles and reduce pain sensations.
Cyclobenzaprine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, with minor involvement from CYP2D6. The major metabolic pathway involves N-demethylation, leading to the formation of desmethylcyclobenzaprine, which is one of its primary metabolites . Additionally, cyclobenzaprine can undergo N-glucuronidation, contributing to its elimination via the kidneys .
Cyclobenzaprine exhibits significant biological activity as a muscle relaxant. It primarily functions as a 5-HT2 receptor antagonist, which contributes to its antispasmodic effects. The drug does not act directly on skeletal muscles or the neuromuscular junction; instead, it modulates motor activity within the central nervous system at the brain stem level . Clinical studies indicate that cyclobenzaprine effectively reduces muscle spasms and associated pain in acute conditions but shows no benefit beyond two weeks of use .
The synthesis of cyclobenzaprine typically involves multi-step organic reactions starting from simpler aromatic compounds. One common synthetic route includes:
Cyclobenzaprine is primarily indicated for:
Cyclobenzaprine has several notable interactions:
Cyclobenzaprine shares structural and functional similarities with several other compounds in the tricyclic antidepressant class. Key comparisons include:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Amitriptyline | Tricyclic antidepressant | Depression | Stronger antidepressant effects |
Nortriptyline | Tricyclic antidepressant | Depression | Less sedative than amitriptyline |
Diazepam | Benzodiazepine | Anxiety and muscle relaxation | Acts directly on GABA receptors |
Carisoprodol | Muscle relaxant | Muscle spasms | Shorter duration of action |
Metaxalone | Muscle relaxant | Muscle spasms | Less sedation compared to cyclobenzaprine |
Cyclobenzaprine's unique mechanism as a 5-HT2 antagonist differentiates it from other muscle relaxants and antidepressants, allowing it to specifically target muscle hyperactivity without directly affecting neuromuscular transmission or causing significant sedation compared to other compounds like diazepam .
Cyclobenzaprine is a tricyclic compound characterized by a distinctive molecular architecture that contributes to its unique chemical and physical properties [1]. The molecule consists of a seven-membered ring connecting two benzene rings, forming a rigid backbone that influences its conformational behavior and reactivity [2]. This structural arrangement provides the foundation for understanding cyclobenzaprine's chemical behavior and interactions.
The core structure of cyclobenzaprine features a dibenzocycloheptene (dibenzo[a,d]cycloheptene) ring system, which consists of two benzene rings fused to a seven-membered ring [1] [2]. This tricyclic arrangement creates a relatively planar structure where the benzene rings maintain their aromaticity while the seven-membered ring adopts a boat-like conformation [26]. The dibenzocycloheptene scaffold provides structural rigidity and contributes significantly to the molecule's overall lipophilicity [19].
Within this ring system, an important structural feature is the presence of an exocyclic double bond at position 5 of the seven-membered ring [7]. This double bond serves as the attachment point for the propylamine side chain and represents a key site for potential chemical reactions, particularly oxidation processes [28]. The presence of both endocyclic and exocyclic double bonds in the molecule influences its reactivity profile and susceptibility to certain degradation pathways [7].
Cyclobenzaprine contains an N,N-dimethyl-1-propanamine group attached to the exocyclic double bond at position 5 of the dibenzocycloheptene ring system [1] [3]. This tertiary amine side chain is essential for the compound's chemical behavior, particularly its acid-base properties [7]. The nitrogen atom in this side chain possesses a lone pair of electrons that can participate in hydrogen bonding and serves as the primary site for protonation under physiological conditions [15].
The propylamine chain introduces conformational flexibility to the molecule, allowing it to adopt various spatial arrangements [7] [28]. This flexibility contrasts with the relative rigidity of the tricyclic core and may influence the compound's ability to interact with various molecular targets [22]. The dimethyl substitution on the nitrogen atom further contributes to the steric properties of this region of the molecule [27].
From a stereochemical perspective, cyclobenzaprine is an achiral molecule with no stereogenic centers [23]. The absence of chiral centers means that cyclobenzaprine does not exist as optical isomers, which simplifies certain aspects of its pharmaceutical formulation and analysis [5]. The molecule is designated as having ACHIRAL stereochemistry with no defined stereocenters and no E/Z centers [23].
Despite lacking stereogenic centers, cyclobenzaprine does exhibit conformational complexity, particularly in the seven-membered ring and the propylamine side chain [22]. The seven-membered ring can adopt different conformations, including boat-like arrangements that affect the overall three-dimensional structure of the molecule [26]. These conformational properties influence the compound's molecular packing in crystal structures and may impact its interactions with biological systems [22].
Cyclobenzaprine exhibits distinct thermal properties in both its free base and salt forms. The hydrochloride salt of cyclobenzaprine, which is the form commonly used in pharmaceutical preparations, has a well-defined melting point of 217°C [9] [21]. This relatively high melting point indicates significant intermolecular forces in the crystalline structure, likely due to ionic interactions between the protonated amine and the chloride counterion [25].
The free base form of cyclobenzaprine has a reported boiling point of 405.9°C at standard pressure (760 mmHg) [6]. This elevated boiling point is consistent with the compound's substantial molecular weight and the presence of strong intermolecular forces, including potential hydrogen bonding involving the tertiary amine group [6]. The significant difference between melting and boiling points suggests a stable liquid phase over a wide temperature range for the free base form.
Cyclobenzaprine demonstrates a solubility profile that varies considerably depending on the solvent and whether it is in the free base or salt form. The hydrochloride salt is freely soluble in water and alcohol, making it suitable for various pharmaceutical formulations [9] [21]. This enhanced water solubility of the salt form is attributed to the ionic character introduced by the protonated tertiary amine and chloride counterion [8].
In contrast to its good solubility in water and alcohols, cyclobenzaprine hydrochloride is only sparingly soluble in isopropanol and completely insoluble in hydrocarbon solvents [9] [25]. This solubility pattern reflects the polar nature of the protonated amine salt and its inability to interact favorably with non-polar solvents [21]. An important property of aqueous solutions of cyclobenzaprine hydrochloride is that if they are made alkaline, the free base separates from the solution due to its lower water solubility at higher pH values [9] [25].
Solvent | Solubility of Cyclobenzaprine Hydrochloride |
---|---|
Water | Freely soluble |
Alcohol | Freely soluble |
Isopropanol | Sparingly soluble |
Hydrocarbon solvents | Insoluble |
Cyclobenzaprine exhibits characteristic absorption patterns in the ultraviolet-visible spectrum that are useful for its identification and quantification. The compound shows a maximum absorption wavelength (λmax) at approximately 290 nm when measured in 0.1N hydrochloric acid or methanol [12] [14]. This absorption maximum is primarily attributed to the conjugated π-electron system present in the tricyclic ring structure [14].
A secondary absorption peak has been observed at around 280 nm, which becomes particularly evident in studies examining cyclobenzaprine's interaction with proteins such as human serum albumin [11]. These spectral characteristics allow for the development of analytical methods for cyclobenzaprine determination, with UV spectrophotometric analysis at 290 nm being commonly employed for quantitative assessments [12] [13].
While the molar absorptivity (ε) of cyclobenzaprine has not been explicitly reported in the literature, the compound's strong absorption in the UV region facilitates its detection at relatively low concentrations, making UV spectroscopy a valuable tool for pharmaceutical analysis of this compound [14].
Collision cross section (CCS) parameters provide valuable information about the three-dimensional structure and gas-phase behavior of molecules. For cyclobenzaprine, several CCS values have been determined using ion mobility spectrometry techniques [1]. These measurements reflect the effective area presented by the molecule during collisions with gas molecules under specific analytical conditions [1].
The collision cross section for the protonated form of cyclobenzaprine [M+H]+ has been determined to be 157.25 Ų [1]. When complexed with sodium, the [M+Na]+ form exhibits a slightly larger CCS value of 160.79 Ų [1]. Similarly, the potassium adduct [M+K]+ shows the largest CCS value among these three forms at 163.71 Ų [1]. These progressive increases in CCS values correlate with the increasing size of the associated cation (H+ < Na+ < K+).
These CCS parameters are valuable for analytical applications, particularly in ion mobility spectrometry and mass spectrometry, where they can aid in the identification and characterization of cyclobenzaprine in complex mixtures [1].
Cyclobenzaprine exhibits pronounced lipophilic character, as evidenced by its high partition coefficient (LogP) values. Experimental and calculated LogP values for cyclobenzaprine range from 4.55 to 5.2, indicating strong preferential distribution into lipid phases over aqueous environments [6] [18] [19]. This high lipophilicity is primarily determined by the presence of the hydrophobic dibenzocycloheptene ring system, which contains two benzene rings connected by a seven-membered ring [19].
The tertiary amine group in the side chain introduces a hydrophilic element to the molecule, but its effect is insufficient to counterbalance the dominant lipophilic character of the tricyclic core [18]. The high LogP value has significant implications for cyclobenzaprine's pharmacokinetic behavior, including its ability to cross lipid membranes and its extensive tissue distribution [18] [19].
Additional factors contributing to cyclobenzaprine's lipophilicity include its relatively low polar surface area (PSA) of 3.24 Ų, which is consistent with a molecule having limited hydrogen bonding capacity [4] [19]. This combination of high LogP and low PSA reinforces the compound's classification as a highly lipophilic substance [19].
Cyclobenzaprine has a pKa value of 8.47 at 25°C, which is characteristic of tertiary amines and has important implications for its ionization state under various pH conditions [9] [16]. This pKa value indicates that at physiological pH (7.4), cyclobenzaprine exists predominantly in its protonated form, with over 90% of molecules carrying a positive charge on the tertiary amine nitrogen [15] [16].
The protonation state of cyclobenzaprine significantly influences its solubility, particularly in aqueous media [15]. When protonated, the molecule becomes more water-soluble due to the formation of the charged ammonium group, which can engage in favorable interactions with water molecules [16]. Conversely, at pH values above its pKa, a greater proportion of cyclobenzaprine exists in the unprotonated free base form, which exhibits lower water solubility [9].
Understanding the relationship between pH and the protonation state of cyclobenzaprine is crucial for predicting its behavior in different biological compartments and for developing appropriate pharmaceutical formulations [15] [16]. The charged state at physiological pH also influences the compound's ability to interact with various molecular targets and transport systems [15].
Cyclobenzaprine demonstrates variable stability depending on environmental conditions. Under normal storage conditions, the hydrochloride salt form exhibits good stability, remaining intact up to its melting point of 217°C [9] [21]. However, the compound shows susceptibility to certain degradation pathways when exposed to specific stressors [7] [28].
Light exposure can induce photodegradation of cyclobenzaprine, necessitating appropriate protection in pharmaceutical formulations [7]. More significantly, the molecule is susceptible to oxidative degradation, particularly at the double bonds within its structure [7] [28]. A systematic forced degradation study revealed that cyclobenzaprine undergoes oxidation at both the endocyclic and exocyclic double bonds, as well as at the tertiary amine group [28].
In acidic conditions, cyclobenzaprine remains relatively stable, although protonation of the tertiary amine occurs [7] [9]. This protonation can actually facilitate the study of oxidative degradation processes by altering the electron distribution within the molecule [7]. In basic conditions, the stability profile changes, with aqueous solutions separating the free base form when made alkaline [9] [25].
The chemical reactivity of cyclobenzaprine is primarily determined by its key functional groups: the dibenzocycloheptene ring system with its double bonds and the tertiary amine side chain [7] [28]. These structural elements define the molecule's susceptibility to various chemical reactions and degradation pathways [28].
The exocyclic and endocyclic double bonds represent the most reactive sites within the cyclobenzaprine molecule, particularly toward oxidation reactions [7] [28]. Under oxidative conditions, these double bonds can form epoxides as primary degradation products [28]. These epoxides are unstable intermediates that undergo further degradation to more polar compounds [28]. The oxidation of the exocyclic double bond can ultimately lead to cleavage of the alkyl side chain, resulting in the formation of dibenzosuberenone as a final degradation product [7] [28].
The tertiary amine group also exhibits significant reactivity, particularly toward oxidation to form the N-oxide derivative [7] [28]. Additionally, this amine group participates in acid-base reactions, readily accepting a proton to form the corresponding ammonium salt [9] [16]. This protonation is reversible and depends on the pH of the environment [9].
A comprehensive study using liquid chromatography-mass spectrometry identified fifteen major oxidation products and impurities of cyclobenzaprine, including bisacid, Cannizzaro degradants, glycols, bisaldehyde, ketone derivatives, epoxides, N-oxide, anthraquinone, and dibenzosuberenone [7] [28]. This diverse array of degradation products highlights the complex reactivity profile of the molecule under various stress conditions [28].
Cyclobenzaprine hydrochloride is the predominant salt form used in pharmaceutical applications, formed by the protonation of the tertiary amine nitrogen and association with a chloride counterion [3] [9]. This salt form appears as a white, crystalline tricyclic amine salt with the empirical formula C₂₀H₂₁N·HCl and a molecular weight of 311.85 g/mol, compared to 275.39 g/mol for the free base [3] [4] [9].
The hydrochloride salt formation significantly alters several physicochemical properties of cyclobenzaprine [8] [9]. Most notably, it enhances water solubility compared to the free base, with the hydrochloride salt being freely soluble in water [8] [9]. This improved aqueous solubility is crucial for pharmaceutical formulations and bioavailability [8].
The crystalline structure of cyclobenzaprine hydrochloride contributes to its stability and well-defined melting point of 217°C [9] [21]. The salt form also exhibits specific solubility characteristics, being freely soluble in alcohol, sparingly soluble in isopropanol, and insoluble in hydrocarbon solvents [9] [25].
An important property of aqueous solutions of cyclobenzaprine hydrochloride is that if they are made alkaline, the free base separates from the solution [9] [25]. This pH-dependent behavior reflects the underlying acid-base chemistry of the tertiary amine group and has implications for formulation development and analytical procedures [9].
Cyclobenzaprine shares significant structural similarities with tricyclic antidepressants, particularly amitriptyline, reflecting their common chemical lineage [2] [22]. Both cyclobenzaprine and amitriptyline feature the same dibenzocycloheptene core structure, consisting of two benzene rings connected by a seven-membered ring [2] [22]. This tricyclic scaffold serves as the fundamental architectural element for both compounds [22].
Another key similarity is the presence of a tertiary amine side chain, specifically an N,N-dimethylpropylamine group [17] [22]. In both molecules, this side chain is attached to the central seven-membered ring and contains a nitrogen atom with two methyl substituents [17] [22]. This tertiary amine group contributes to the basic properties of both compounds and serves as the site of protonation under physiological conditions [17].
The pharmacophore elements of cyclobenzaprine and tricyclic antidepressants like amitriptyline are remarkably similar, consisting of the tricyclic ring system and the tertiary amine group positioned at a specific distance from the ring system [17] [22]. This structural similarity explains certain overlapping properties between these compounds, despite their different therapeutic classifications [17] [22].
Despite their similarities, cyclobenzaprine possesses several distinct structural features that differentiate it from amitriptyline and other tricyclic antidepressants [2] [17] [22]. The most significant difference between cyclobenzaprine and amitriptyline is the presence of an exocyclic double bond at position 5 of the seven-membered ring in cyclobenzaprine [17] [22]. This double bond is absent in amitriptyline, which instead has a fully saturated seven-membered ring with the side chain attached directly to position 5 [17] [22].
This structural distinction has important implications for the conformational properties of these molecules [22]. The exocyclic double bond in cyclobenzaprine restricts rotation around the bond connecting the side chain to the ring system, resulting in a more rigid structure compared to amitriptyline [22]. This difference in flexibility may contribute to the distinct pharmacological profiles of these compounds [22].
When comparing cyclobenzaprine to imipramine, another tricyclic antidepressant, more substantial differences emerge [17] [22]. Imipramine contains a dibenzazepine ring system rather than a dibenzocycloheptene system, featuring a nitrogen atom within the seven-membered ring [17] [22]. This structural variation results in imipramine having two nitrogen atoms (one in the ring and one in the side chain) compared to the single nitrogen in cyclobenzaprine [17] [22].
The table below summarizes the key structural features that distinguish cyclobenzaprine from related tricyclic compounds:
Feature | Cyclobenzaprine | Amitriptyline | Imipramine |
---|---|---|---|
Core Ring System | Dibenzocycloheptene | Dibenzocycloheptene | Dibenzazepine |
Seven-membered Ring | Contains one double bond | Fully saturated | Contains nitrogen atom |
Side Chain Attachment | To exocyclic double bond | Directly to position 5 | To nitrogen in ring |
Number of Nitrogen Atoms | One (in side chain) | One (in side chain) | Two (ring and side chain) |
Molecular Formula | C₂₀H₂₁N | C₂₀H₂₃N | C₁₉H₂₄N₂ |
Molecular Weight | 275.39 g/mol | 277.40 g/mol | 280.42 g/mol |
Acute Toxic;Irritant